molecular formula C13H10N2 B3053920 2-Phenylpyrazolo[1,5-a]pyridine CAS No. 56983-95-0

2-Phenylpyrazolo[1,5-a]pyridine

Cat. No. B3053920
CAS RN: 56983-95-0
M. Wt: 194.23 g/mol
InChI Key: HFOAXDYGZAQNTI-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyridine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a powder with a molecular weight of 238.25 .


Synthesis Analysis

The synthesis of 2-Phenylpyrazolo[1,5-a]pyridine and its derivatives has been a subject of research. For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their significant photophysical properties . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrazolo[1,5-a]pyridine is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenylpyrazolo[1,5-a]pyridine are diverse. For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phenylpyrazolo[1,5-a]pyridine and its derivatives have been a focus in synthetic chemistry, primarily due to their potential biological activities. Key research includes:

  • Synthesis of Derivatives : 3-Phenylpyrazolo[4,3-b]pyridines were synthesized via cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate, revealing their potential as corticotropin-releasing factor receptor antagonists (Wilcoxen et al., 2003). Additionally, novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have been synthesized, demonstrating diverse electrophilic substitutions (Atta, 2011).

  • Metal-Free Synthesis : A metal-free approach to synthesize biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed, featuring short reaction times and high yields (Zheng et al., 2014).

Biological Applications

The derivatives of 2-Phenylpyrazolo[1,5-a]pyridine have shown diverse biological activities:

  • CRF Receptor Antagonists : Compounds like 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) have been developed as potent CRF receptor antagonists, with potential applications in treating depression (Chen et al., 2004).

  • Antibacterial Activity : Synthesized 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antibacterial activity (Rostamizadeh et al., 2013).

  • Anti-Acetylcholinesterase Activity : Novel pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have shown significant anti-acetylcholinesterase activities, indicating potential in Alzheimer's disease treatment (Romdhane et al., 2016).

Optical Properties

Some derivatives of 2-Phenylpyrazolo[1,5-a]pyridine exhibit unique optical properties:

  • Fluorescence : Certain 2,4-substituted pyrazolo[1,5-a]pyridines display bluefluorescence in both dilute solution and solid state, highlighting their potential in materials science and optical applications (Wang et al., 2015).

Pharmaceutical Development

The structural variations of 2-Phenylpyrazolo[1,5-a]pyridine derivatives have been explored for pharmaceutical applications:

  • Anticancer Properties : Synthesis of novel pyrazolo[4,3-c]pyridine derivatives and their assessment against various cancer cell lines have been conducted, showing promising anticancer activities (Metwally & Deeb, 2018).

  • Kinase Inhibitors : The conversion of pyrazolo[1,5-a]pyridine derivatives into kinase inhibitors for potential therapeutic applications has been studied, demonstrating the versatility of these compounds in drug development (Wu et al., 2012).

Supramolecular Chemistry

The structural characteristics of 2-Phenylpyrazolo[1,5-a]pyridine derivatives contribute significantly to supramolecular chemistry:

  • Supramolecular Synthons : Studies on 1,2,4-Triazolo[1,5-a]pyridines have revealed diverse supramolecular synthons formed in the solid state, important for understanding pharmaceutical development and crystal engineering (Chai et al., 2019).

Mechanism of Action

While the specific mechanism of action for 2-Phenylpyrazolo[1,5-a]pyridine is not mentioned in the search results, related compounds such as pyrimidines have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to

properties

IUPAC Name

2-phenylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-15(12)14-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAXDYGZAQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575873
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56983-95-0
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine was prepared by the following procedure. A solution of 2-(phenylethynyl)pyridine (3.2 g, 0.018 mol) in dichloromethane (20 mL) was cooled to 0° C. in an ice bath. A solution of O-mesitylenesulfonylhydroxylamine in dichloromethane was added dropwise, keeping the temperature below 5° C. The mixture was stirred for 30 minutes, then ethyl ether was added to precipitate a solid (5–7 g). The solid was filtered off, washed with ethyl ether and dried. The solid was re-dissolved in DMF and solid K2CO3 (4.5 g, 0.033 mol) was added in small portions. After stirring 2 h, water (100 mL) was added to the mixture, followed by extraction with dichloromethane. The organics were dried over magnesium sulfate, filtered, and evaporated to an orange oil (2.3 g). Chromatography on silica with dichloromethane eluent yielded the 2-(phenylethynyl)pyridine in 83% yield, mp 110° C. 1H NMR and mass spectra analysis confirmed the structure.
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3.2 g
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reactant
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20 mL
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4.5 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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